2-(4-hydroxy-1H-indol-3-yl)acetic Acid
Overview
Description
4-Hydroxyindole-3-acetic acid is a derivative of indole-3-acetic acid, a well-known plant hormoneIt is a metabolite of psilocybin and psilocin, compounds found in certain mushrooms .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that 2-(4-hydroxy-1H-indol-3-yl)acetic Acid may interact with various targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Indole-3-acetic acid, a related compound, is known to be a product of the metabolism of serotonin . This suggests that this compound may be involved in similar biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 19118300 , which may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It’s known that thermal decomposition can lead to the release of irritating gases and vapors . Therefore, heat and sources of ignition may affect the stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyindole-3-acetic acid can be synthesized through several methods. One common approach involves the microbiological transformation of indole-3-acetic acid. This process typically involves the use of specific microorganisms that can hydroxylate indole-3-acetic acid at the 4-position . Another method involves chemical synthesis, where indole derivatives are subjected to hydroxylation reactions under controlled conditions .
Industrial Production Methods: Industrial production of 4-Hydroxyindole-3-acetic acid often relies on biocatalytic processes. These processes utilize microbial cell factories to convert indole-3-acetic acid into its hydroxylated form. This method is preferred due to its efficiency and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyindole-3-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 4-Hydroxyindole-3-acetic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Halogenation and alkylation reactions can be performed using reagents like bromine or alkyl halides.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which have applications in pharmaceuticals and other industries .
Scientific Research Applications
4-Hydroxyindole-3-acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Hydroxyindole-3-acetic acid is similar to other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
4-Chloroindole-3-acetic acid: Another derivative with herbicidal properties.
Psilocin: A psychoactive compound found in certain mushrooms.
Uniqueness: What sets 4-Hydroxyindole-3-acetic acid apart is its specific hydroxylation at the 4-position, which imparts unique chemical and biological properties. This modification enhances its interaction with certain receptors and enzymes, making it valuable for both research and industrial applications .
Properties
IUPAC Name |
2-(4-hydroxy-1H-indol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-2-7-10(8)6(5-11-7)4-9(13)14/h1-3,5,11-12H,4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOSTOCJEXIQIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427653 | |
Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56395-08-5 | |
Record name | 1H-Indole-3-acetic acid, 4-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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